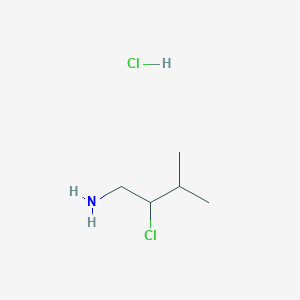
2-Chloro-3-methylbutan-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-methylbutan-1-amine;hydrochloride is a chemical compound with the molecular formula C5H12ClN·HCl. It is a hydrochloride salt form of 2-chloro-3-methylbutan-1-amine, which is an organic compound containing both amine and chloro functional groups. This compound is often used in various chemical reactions and research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methylbutan-1-amine;hydrochloride typically involves the chlorination of 3-methylbutan-1-amine. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The general reaction conditions include:
Reagents: 3-methylbutan-1-amine, hydrochloric acid, and a chlorinating agent such as thionyl chloride or phosphorus trichloride.
Conditions: The reaction is usually conducted at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency.
化学反応の分析
Types of Reactions
2-Chloro-3-methylbutan-1-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as hydroxide, alkoxide, or amines.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: The compound can be reduced to form the corresponding amine without the chloro group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 2-hydroxy-3-methylbutan-1-amine or 2-alkoxy-3-methylbutan-1-amine.
Oxidation: Formation of 2-chloro-3-methylbutan-1-nitroso or 2-chloro-3-methylbutan-1-nitro.
Reduction: Formation of 3-methylbutan-1-amine.
科学的研究の応用
2-Chloro-3-methylbutan-1-amine;hydrochloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways involving amine-containing compounds.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-Chloro-3-methylbutan-1-amine;hydrochloride involves its interaction with biological molecules through its amine and chloro functional groups. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, while the chloro group can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Chloro-3-methylbutan-1-amine: The free base form without the hydrochloride salt.
3-Methylbutan-1-amine: Lacks the chloro group, leading to different reactivity and applications.
2-Chloro-2-methylpropane: Contains a chloro group but lacks the amine functionality.
Uniqueness
2-Chloro-3-methylbutan-1-amine;hydrochloride is unique due to the presence of both amine and chloro functional groups, which allows it to participate in a wide range of chemical reactions. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.
特性
IUPAC Name |
2-chloro-3-methylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN.ClH/c1-4(2)5(6)3-7;/h4-5H,3,7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXXKYVNNQCYKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













